Dioctanoyl phosphatidic acid sodium salt

Overview

Description

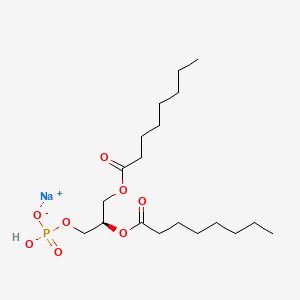

Dioctanoyl phosphatidic acid sodium salt, also known as 1,2-Dioctanoyl-sn-glycerol 3-phosphate sodium salt, is a cell-permeable phosphatidic acid. It is a synthetic analog of naturally occurring phosphatidic acids, which are key intermediates in the biosynthesis of many lipids. This compound has a molecular formula of C19H36O8PNa and a molecular weight of 446.45 g/mol .

Mechanism of Action

Target of Action

The primary target of Dioctanoyl phosphatidic acid sodium salt is the phospholipase D (PLD) enzyme . PLD catalyzes the hydrolysis of phosphatidylcholine (PC), generating phosphatidic acid (PA), which may act as a second messenger during cell proliferation and survival .

Mode of Action

This compound interacts with its target, the PLD enzyme, by mimicking the natural substrate of the enzyme, phosphatidylcholine . This interaction leads to the production of phosphatidic acid, which can act as a second messenger in various cellular processes .

Biochemical Pathways

The action of this compound affects the phospholipase D pathway . The compound’s interaction with PLD leads to the production of phosphatidic acid, which can influence actin filament dynamics . This can have downstream effects on various cellular processes, including cell proliferation and survival .

Pharmacokinetics

As a lipophilic compound, it is expected to have good cell permeability .

Result of Action

The molecular and cellular effects of this compound’s action include changes in actin filament dynamics and potentially influencing cell proliferation and survival . For example, it has been used to study its effects on neural stem/precursor cell (NSC) proliferation .

Biochemical Analysis

Biochemical Properties

Dioctanoyl phosphatidic acid sodium salt plays a crucial role in biochemical reactions, particularly in the regulation of lipid metabolism and signal transduction pathways. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used to study its effects on neural stem/precursor cell proliferation and actin filament dynamics in Arabidopsis thaliana epidermal leaf cells . This compound also interacts with phospholipase D (PLD), which is involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid . This interaction is significant as it influences various cellular processes, including cell proliferation and survival.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to treat vector-transfected cells to verify the attenuation of hypoxia-inducible factor-1α (HIF-1α) induction in phospholipase D-transfected cells by butanol . This indicates that this compound can impact cell signaling pathways related to hypoxia and gene expression. Additionally, it has been observed to affect the dynamics of actin filaments, which are crucial for maintaining cell shape and motility .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. It acts as a second messenger in signal transduction pathways, particularly those involving phospholipase D. By interacting with phospholipase D, this compound influences the production of phosphatidic acid, which in turn activates downstream signaling molecules such as mTOR (mechanistic target of rapamycin) . This activation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound is relatively stable when stored at -20°C . Its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. Long-term studies have indicated that it can influence cellular processes such as proliferation and differentiation over extended periods .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that it can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function. For instance, high doses of this compound have been observed to induce toxic or adverse effects in animal models . These effects may include alterations in cellular metabolism, gene expression, and overall cell viability. Therefore, it is crucial to carefully determine the appropriate dosage when using this compound in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipase D, which catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid . This interaction is significant as it influences the flux of fatty acids through the CDP-diacylglycerol pathway, a key step in the synthesis of phospholipids and triacylglycerols . Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported across cell membranes and distributed within various cellular compartments. Studies have shown that this compound can interact with transporters and binding proteins, influencing its localization and accumulation within cells . This distribution is essential for its role in modulating cellular processes and signaling pathways.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is known to localize to various cellular compartments, including the plasma membrane, endoplasmic reticulum, and lipid droplets . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles. The subcellular localization of this compound is crucial for its role in regulating cellular processes and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctanoyl phosphatidic acid sodium salt can be synthesized through the esterification of glycerol with octanoic acid, followed by phosphorylation. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The phosphorylation step can be achieved using phosphorus oxychloride or phosphoric acid under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification and phosphorylation processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The final product is purified through crystallization or chromatography techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Dioctanoyl phosphatidic acid sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphatidic acid derivatives with different oxidation states.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Hydrolysis: Glycerol and octanoic acid.

Oxidation: Various oxidized phosphatidic acid derivatives.

Substitution: Different phosphatidic acid analogs depending on the nucleophile used.

Scientific Research Applications

Dioctanoyl phosphatidic acid sodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- 1,2-Dipalmitoyl-sn-glycero-3-phosphate sodium salt

- 1,2-Di(cis-9-octadecenoyl)-sn-glycerol 3-phosphate sodium salt

- 3-sn-Phosphatidic acid sodium salt from egg yolk lecithin

Uniqueness

Dioctanoyl phosphatidic acid sodium salt is unique due to its shorter fatty acid chains (octanoic acid) compared to other phosphatidic acids, which typically have longer chains such as palmitic or oleic acid. This structural difference influences its solubility, permeability, and interaction with cellular components, making it a valuable tool in research focused on lipid signaling and membrane dynamics .

Properties

IUPAC Name |

sodium;[(2R)-2,3-di(octanoyloxy)propyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/q;+1/p-1/t17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDNSOYDPUTHKQ-UNTBIKODSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36NaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6039685 | |

| Record name | Dioctanoyl phosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6039685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321883-54-9, 178603-80-0 | |

| Record name | Dioctanoyl phosphatidic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321883549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctanoyl phosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6039685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM 1,2-DIOCTANOYL-SN-GLYCERO-3-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903MB74CQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)

![methyl 2-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1360879.png)